molecular formula C15H13FN4O2S B2570366 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951993-68-3

6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No. B2570366
M. Wt: 332.35
InChI Key: UZYRIGVXVWRKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H13FN4O2S . Its average mass is 332.353 Da and its monoisotopic mass is 332.074310 Da .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Quinoline derivatives have been synthesized and evaluated for antitumor activities. The structure-activity relationship analysis highlights essential features for significant antitumor activity, including a positive charge density, a basic side chain with specific pKa values, and conformational flexibility of this side chain (Alvarez-Ibarra et al., 1997).

Antifungal Activity

The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has shown promising antifungal activities. Compounds were tested against various fungi, with some exhibiting high inhibitory effects. The study also explored the mechanism of action against Fusarium oxysporum, highlighting the potential of these compounds in antifungal applications (Guang-Fang Xu et al., 2007).

Photophysical Properties

Research on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has yielded compounds with significant photophysical properties. These properties are solvent polarity-dependent, offering potential applications in fluorescent labeling and sensing technologies (Padalkar & Sekar, 2014).

Antibacterial and Anticancer Agents

The modification of quinolone-3-carboxylic acid scaffolds, such as in ciprofloxacin derivatives, has been explored to switch activity from antibacterial to anticancer. Some synthesized compounds demonstrated significant activity against various cancer cell lines, showing the versatility of quinoline derivatives in developing new therapeutic agents (Ahadi et al., 2020).

Synthesis and Antibacterial Evaluation

The synthesis of 6-fluoro-1,4-dihydro-4-oxo-7-piperazinyl-1-(4-thiazolylmethyl)quinoline-3-carboxylic acids and their evaluation against a series of Gram-positive and Gram-negative bacteria have been conducted. Although no significant antibacterial activity was found, such studies contribute to the ongoing search for new antibacterial agents (Zhang et al., 1991).

Future Directions

This compound exhibits unique properties that can be applied in various scientific fields, making it an invaluable material for studying and developing innovative solutions. Its potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc., make it a promising area for future research .

properties

IUPAC Name

6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYRIGVXVWRKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

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